molecular formula C10H14Cl2N2 B13894647 2-Chloro-6-(4-piperidinyl)pyridine hydrochloride

2-Chloro-6-(4-piperidinyl)pyridine hydrochloride

Cat. No.: B13894647
M. Wt: 233.13 g/mol
InChI Key: JFMYTUHHVKNCIA-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-piperidyl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloropyridine with piperidine under controlled conditions to form the desired compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-piperidyl)pyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-piperidyl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-piperidyl)pyridine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

2-chloro-6-piperidin-4-ylpyridine;hydrochloride

InChI

InChI=1S/C10H13ClN2.ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H

InChI Key

JFMYTUHHVKNCIA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)Cl.Cl

Origin of Product

United States

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